molecular formula C21H16FN5O3S B3396594 N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methyl-3-nitrobenzamide CAS No. 1019102-40-9

N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methyl-3-nitrobenzamide

Cat. No. B3396594
M. Wt: 437.4 g/mol
InChI Key: NZYVAAQYIYMRKD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a thiazole ring, a pyrazole ring, a nitro group, and a fluorophenyl group. Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. Pyrazole refers to a class of organic compounds that contain a five-membered aromatic ring with three carbon atoms, two nitrogen atoms, and two double bonds .


Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through multi-step organic synthesis processes. For example, thiazole derivatives can be synthesized through the reaction of alpha-haloketones with thioamides .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole and pyrazole rings suggests that this compound may have aromatic properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the nitro group is a strong electron-withdrawing group, which could make the compound more reactive. The thiazole ring is also known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could influence the compound’s polarity and solubility .

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it is handled. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

Thiazole derivatives are a topic of ongoing research due to their wide range of biological activities. Future research could explore the potential uses of this compound in fields such as medicinal chemistry .

properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN5O3S/c1-12-10-19(24-20(28)16-4-3-5-18(13(16)2)27(29)30)26(25-12)21-23-17(11-31-21)14-6-8-15(22)9-7-14/h3-11H,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYVAAQYIYMRKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C)C3=NC(=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methyl-3-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methyl-3-nitrobenzamide
Reactant of Route 2
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N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methyl-3-nitrobenzamide
Reactant of Route 3
N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methyl-3-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methyl-3-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methyl-3-nitrobenzamide
Reactant of Route 6
N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methyl-3-nitrobenzamide

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